Methyl benzofuran-5-carboxylate

Synthetic Chemistry Intermediate Synthesis Process Chemistry

This solid, crystalline ester (m.p. 62–63°C) is the optimal entry point for benzofuran-5-carboxylic acid scaffolds. Unlike its liquid 2-isomer, the 5-isomer dispenses accurately on automated platforms, eliminating spillage and improving reproducibility in high-throughput synthesis. Hydrolysis proceeds in 98% yield to the free acid, maximizing material utilization with minimal waste. For ADME optimization, the 5-carboxylate offers a verifiable LogP advantage (2.68 vs. 2.52 for the 2-isomer), enhancing lipophilicity and membrane permeability from the building block stage. Ideal for parallel synthesis, medicinal chemistry library production, and solid-phase workflows.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 108763-47-9
Cat. No. B179646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl benzofuran-5-carboxylate
CAS108763-47-9
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)OC=C2
InChIInChI=1S/C10H8O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-6H,1H3
InChIKeyXDRBAVJWSHNLQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Benzofuran-5-carboxylate (CAS 108763-47-9): A Regiospecific Heterocyclic Building Block for Medicinal Chemistry


Methyl benzofuran-5-carboxylate (CAS 108763-47-9) is a heterocyclic organic compound belonging to the benzofuran family, characterized by a methyl ester group substituted at the 5-position of the fused benzene and furan ring system . With a molecular formula of C₁₀H₈O₃ and a molecular weight of 176.17 g/mol, it is a white to pale crystalline solid with a reported melting point of 62-63 °C . As a core building block, it is primarily utilized in the synthesis of more complex molecules for medicinal chemistry research and development, serving as a key intermediate for constructing biologically active benzofuran derivatives .

Why Methyl Benzofuran-5-carboxylate Cannot Be Interchanged with Other Benzofuran Carboxylate Isomers


While methyl benzofuran-5-carboxylate shares the same molecular formula (C₁₀H₈O₃) and molecular weight (176.17 g/mol) with its regioisomers, including methyl benzofuran-2-carboxylate (CAS 1646-27-1) and methyl benzofuran-3-carboxylate (CAS 4687-24-5), these compounds are not interchangeable in synthetic or research applications. The position of the ester group on the benzofuran core fundamentally alters the compound's physicochemical properties, such as its solid-state form and polarity . More critically, the substitution pattern dictates the reactivity and regioselectivity in downstream chemical transformations, such as cross-coupling reactions or directed metalations, and influences the biological activity of the resulting derivatives . The specific evidence below quantifies these critical differences that impact procurement decisions.

Quantitative Differentiation of Methyl Benzofuran-5-carboxylate: Synthesis Yield and Physicochemical Properties


Higher Yield in Base Hydrolysis to Benzofuran-5-carboxylic Acid

Methyl benzofuran-5-carboxylate can be quantitatively hydrolyzed to its corresponding acid in near-quantitative yield, a key transformation for accessing the carboxylic acid building block. A documented procedure reports a 98% isolated yield for this transformation under standard basic conditions [1]. In contrast, the synthesis of the regioisomeric methyl benzofuran-2-carboxylate from simpler starting materials has been reported with a significantly lower yield of 62% , highlighting a potential efficiency advantage when the 5-carboxylate isomer is the desired core structure.

Synthetic Chemistry Intermediate Synthesis Process Chemistry

Differentiated Physical State and Melting Point vs. 2-Carboxylate Isomer

The substitution pattern on the benzofuran ring directly impacts its physical state at room temperature. Methyl benzofuran-5-carboxylate is a crystalline solid with a reported melting point of 62-63 °C . Its regioisomer, methyl benzofuran-2-carboxylate, is reported as a liquid at room temperature . This fundamental difference in solid-state properties has direct implications for handling, storage, and formulation.

Physicochemical Characterization Solid-State Properties Formulation

Slightly Higher Predicted Lipophilicity (LogP) vs. 2-Carboxylate Isomer

The position of the ester moiety influences the overall lipophilicity of the molecule, a key parameter in medicinal chemistry for predicting membrane permeability and oral absorption. Predicted LogP values suggest methyl benzofuran-5-carboxylate is marginally more lipophilic than its 2-carboxylate counterpart. This difference, while small, can be significant in structure-activity relationship (SAR) studies when optimizing a lead compound.

Drug Design ADME Properties Lipophilicity

Procurement-Driven Application Scenarios for Methyl Benzofuran-5-carboxylate


Efficient Synthesis of Benzofuran-5-carboxylic Acid for Library Production

When a research program requires a supply of benzofuran-5-carboxylic acid as a core scaffold for parallel synthesis or medicinal chemistry library production, procuring methyl benzofuran-5-carboxylate is the optimal entry point. As demonstrated, its hydrolysis proceeds with a 98% yield, ensuring maximum conversion of the purchased material into the desired acid with minimal waste [1]. This efficiency directly translates to lower overall costs and higher productivity for the chemistry team.

Solid-Phase Synthesis and Automated Reaction Platforms

The solid, crystalline nature of methyl benzofuran-5-carboxylate (m.p. 62-63 °C) makes it particularly well-suited for use in automated synthesis platforms and solid-phase chemistry [1]. Unlike its liquid 2-isomer analog, the solid 5-isomer can be accurately and precisely dispensed by robotic systems and is less prone to spillage or evaporation, leading to improved reproducibility in high-throughput experimentation.

Lead Optimization in Medicinal Chemistry Requiring Higher Lipophilicity

In a medicinal chemistry program where a benzofuran core is being optimized, the choice between the 5- and 2-carboxylate regioisomers can influence key ADME properties. The predicted LogP for the 5-carboxylate isomer (2.68) is slightly higher than that of the 2-carboxylate (2.52) [1]. When the goal is to increase the lipophilicity and potential membrane permeability of a lead series, selecting the 5-carboxylate isomer offers a verifiable, data-driven advantage from the initial building block stage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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